molecular formula C11H12F3N B6312025 5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine CAS No. 1357625-60-5

5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine

Cat. No.: B6312025
CAS No.: 1357625-60-5
M. Wt: 215.21 g/mol
InChI Key: WMWWWMQVLURHMK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine is an organic compound that features a trifluoromethyl group attached to a tetrahydro-1-naphthylamine structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels for pharmaceutical and other high-value applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different functional groups replacing the trifluoromethyl group or modifying the amine group.

Scientific Research Applications

5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can significantly influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Another compound with a trifluoromethyl group, but attached to a benzene ring.

    Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.

    Trifluoromethylphenylamine: Similar structure but with a phenylamine core instead of a naphthylamine core.

Uniqueness

5-(Trifluoromethyl)-5,6,7,8-tetrahydro-1-naphthylamine is unique due to its specific combination of a trifluoromethyl group with a tetrahydro-1-naphthylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h2-3,6,9H,1,4-5,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWWWMQVLURHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191407
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357625-60-5
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357625-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenamine, 5,6,7,8-tetrahydro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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